4-hydroxy McPT (hydrochloride)
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Overview
Description
4-hydroxy McPT (hydrochloride) is a compound categorized as a tryptamine. It is an analytical reference standard primarily used in research and forensic applications . The compound has a molecular formula of C14H18N2O • HCl and a molecular weight of 266.8 g/mol . It is known for its high purity, typically ≥98% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy McPT (hydrochloride) involves the reaction of 3-[2-(cyclopropylmethylamino)ethyl]-1H-indol-4-ol with hydrochloric acid to form the monohydrochloride salt . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-hydroxy McPT (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield amines .
Scientific Research Applications
4-hydroxy McPT (hydrochloride) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-hydroxy McPT (hydrochloride) involves its interaction with serotonin receptors in the brain. It acts as a serotonergic agent, meaning it can mimic the effects of serotonin by binding to and activating serotonin receptors . This interaction leads to various physiological and psychological effects, although the exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT): A higher homologue of psilocin with similar serotonergic effects.
4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT): Another tryptamine derivative with potent serotonergic activity.
Uniqueness
4-hydroxy McPT (hydrochloride) is unique due to its specific molecular structure, which includes a cyclopropylmethylamino group. This structural feature distinguishes it from other tryptamine derivatives and may contribute to its unique pharmacological profile .
Properties
IUPAC Name |
3-[2-[cyclopropyl(methyl)amino]ethyl]-1H-indol-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-16(11-5-6-11)8-7-10-9-15-12-3-2-4-13(17)14(10)12;/h2-4,9,11,15,17H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZZTRJRPTVHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CNC2=C1C(=CC=C2)O)C3CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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